molecular formula C27H22N2O7S2 B11980503 2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11980503
M. Wt: 550.6 g/mol
InChI Key: YRNPJIMXDOIQKW-RCCKNPSSSA-N
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Description

2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that features a variety of functional groups, including furan, thiophene, and thiazolopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions to form corresponding sulfoxides and furans.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.

Major Products

    Oxidation: Sulfoxides and furans.

    Reduction: Alcohols.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving furan and thiophene derivatives.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including DNA, proteins, and enzymes. The furan and thiophene rings can intercalate into DNA, disrupting its structure and function. The thiazolopyrimidine core can interact with proteins and enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • This compound

Uniqueness

This compound is unique due to the presence of multiple functional groups that allow for a wide range of chemical reactions and interactions. Its ability to interact with DNA and proteins makes it a promising candidate for medicinal applications.

Properties

Molecular Formula

C27H22N2O7S2

Molecular Weight

550.6 g/mol

IUPAC Name

2-methoxyethyl (2E)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H22N2O7S2/c1-16-22(26(32)35-13-12-33-2)23(17-7-9-18(10-8-17)36-25(31)20-6-3-11-34-20)29-24(30)21(38-27(29)28-16)15-19-5-4-14-37-19/h3-11,14-15,23H,12-13H2,1-2H3/b21-15+

InChI Key

YRNPJIMXDOIQKW-RCCKNPSSSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CS3)/SC2=N1)C4=CC=C(C=C4)OC(=O)C5=CC=CO5)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC=C(C=C4)OC(=O)C5=CC=CO5)C(=O)OCCOC

Origin of Product

United States

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